1-(Benzyloxy)-4-methoxy-2-methyl-5-(2-nitroprop-1-en-1-yl)benzene
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Overview
Description
1-(Benzyloxy)-4-methoxy-2-methyl-5-(2-nitroprop-1-en-1-yl)benzene is a chemical compound with the molecular formula C₁₇H₁₇NO₄ It is known for its unique structure, which includes a benzyloxy group, a methoxy group, a methyl group, and a nitroprop-1-en-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-methoxy-2-methyl-5-(2-nitroprop-1-en-1-yl)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Henry reaction, where benzaldehyde derivatives react with nitroalkanes in the presence of a base to form nitroalkenes . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-methoxy-2-methyl-5-(2-nitroprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
The major products formed from these reactions depend on
Properties
CAS No. |
61552-33-8 |
---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-methoxy-5-methyl-2-(2-nitroprop-1-enyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C18H19NO4/c1-13-9-18(22-3)16(10-14(2)19(20)21)11-17(13)23-12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
InChI Key |
DFPBRDQMGSDMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)C=C(C)[N+](=O)[O-])OC |
Origin of Product |
United States |
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